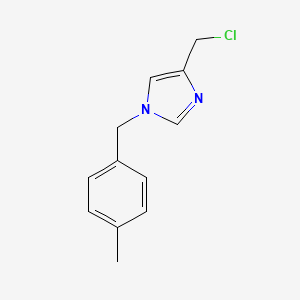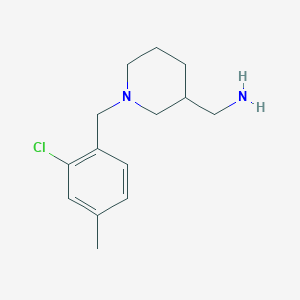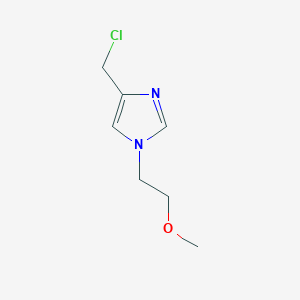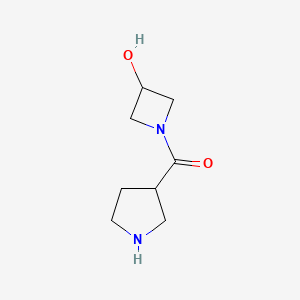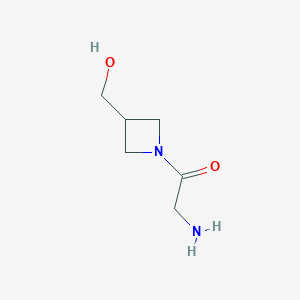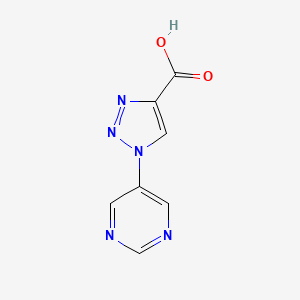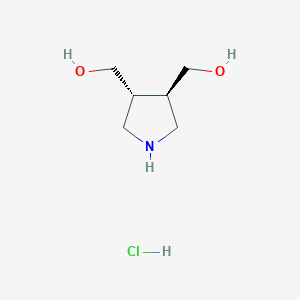
trans-Pyrrolidine-3,4-diyldimethanol hydrochloride
Overview
Description
Trans-Pyrrolidine-3,4-diyldimethanol hydrochloride is a chemical compound used in scientific research. It exhibits high perplexity due to its complex structure and burstiness in its applications, ranging from drug synthesis to catalysis. The IUPAC name for this compound is (3S,4R)-pyrrolidine-3,4-diyldimethanol hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 167.64 . The InChI code for this compound is 1S/C6H13NO2.ClH/c8-3-5-1-7-2-6 (5)4-9;/h5-9H,1-4H2;1H/t5-,6+; .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrrolidine compounds are known for their versatility in various chemical reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Synthesis and Characterization
Research has been dedicated to exploring the synthesis pathways and characterization of various pyrrolidine derivatives. For instance, Polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has been studied, indicating a method to synthesize pyrrolidines under mild conditions, which could have implications for producing compounds with specific biological activities or industrial applications (Żmigrodzka et al., 2022). Furthermore, the enantioselective synthesis of pyrrolidine derivatives through methods such as asymmetric 1,3-dipolar cycloaddition shows the potential for creating chiral pyrrolidine compounds with high purity, useful in drug discovery and synthesis of bioactive molecules (Karlsson & Högberg, 2001).
Biological Effects and Applications
Pyrrolidines are highlighted for their biological effects and potential use in medicine, further underscoring the importance of research in their synthesis pathways. For example, certain pyrrolidine derivatives exhibit anti-inflammatory and analgesic properties, positioning them as candidates for drug development with potentially less adverse effects compared to existing medications (Ikuta et al., 1987). Additionally, the development of pyrrolidine-based inhibitors for enzymes like renin suggests applications in managing conditions like hypertension, showcasing the therapeutic potential of these compounds (Lorthiois et al., 2013).
Properties
IUPAC Name |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRHFPPLNZYSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


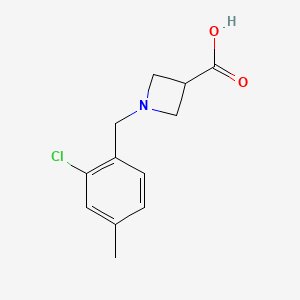
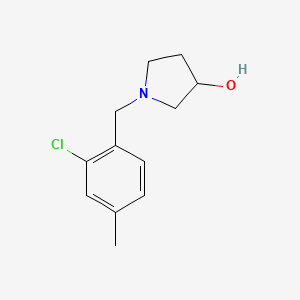

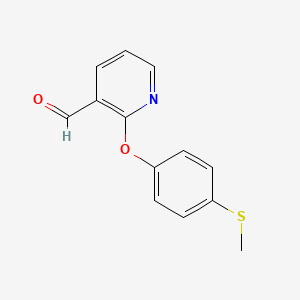
![Methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474868.png)
